Liriodenine

Overview

Description

Synthesis Analysis

The synthesis of liriodenine has evolved over time. Initially, this compound was recognized as a new class of isoquinoline alkaloid belonging to the aporphine subgroup, with specific synthetic procedures developed for this class (Taylor, 1961). Recent studies have focused on the synthesis of this compound in combination with various metals, exploring its potential in medicinal applications (Chen et al., 2009), (Chen et al., 2012).

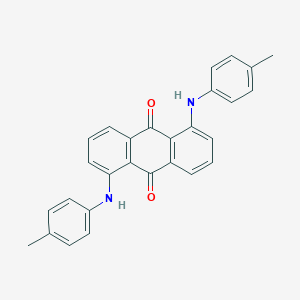

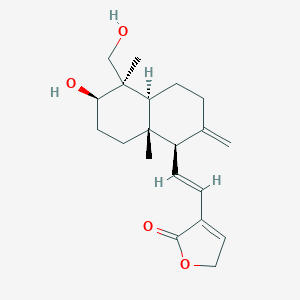

Molecular Structure Analysis

The molecular structure of this compound has been thoroughly investigated using various spectroscopic techniques. A study conducted by Costa et al. (2017) utilized experimental and theoretical DFT studies to elucidate the structural, vibrational, and electronic properties of this compound (Costa et al., 2017). This study provided valuable insights into the molecular electrostatic potential map, HOMO-LUMO energy gap, and other electronic properties of this compound.

Chemical Reactions and Properties

This compound's chemical properties have been explored through its interaction with different metal ions. Studies have shown that this compound forms complexes with metals like Mn, Fe, Co, and Zn, demonstrating enhanced cytotoxicity against various tumor cell lines (Chen et al., 2009). These interactions highlight this compound's potential in pharmacological applications.

Physical Properties Analysis

The physical properties of this compound, particularly its spectroscopic characteristics, have been a key focus of research. Costa et al. (2017) provided comprehensive data on the vibrational assignments and molecular docking studies of this compound, contributing to a deeper understanding of its physical behavior (Costa et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound, especially its interaction with DNA and its potential as an anticancer agent, have been extensively studied. The compound's ability to bind to DNA, its impact on topoisomerase I, and its antitumor properties have been elucidated in various studies, underscoring its significance in medicinal chemistry (Chen et al., 2009), (Chen et al., 2012).

Scientific Research Applications

Cancer Treatment : Liriodenine has shown efficacy in inhibiting the proliferation of different cancer cell lines. It has been observed to:

- Halt the growth of human hepatoma cells by blocking cell cycle progression and activating p53 expression through nitric oxide mediation (Hsieh et al., 2005).

- Inhibit human ovarian cancer cell proliferation, inducing apoptosis via the mitochondrial signaling pathway (Noraziah Nordin et al., 2015).

- Suppress proliferation and induce apoptosis in human lung cancer cells in a dose- and time-dependent manner (Hui‐Chiu Chang et al., 2004).

- Inhibit the growth and induce apoptosis in human breast cancer MCF-7 cells by modulating expressions of Bcl-2, cyclin D1, VEGF, and p53 (Zhi-hua Li et al., 2017).

- Exhibit anti-colon cancer properties by causing a nitric oxide- and p53-dependent G1/S phase arrest in SW480 cancer cells (Chung-Yi Chen et al., 2012).

Neuroprotective Effects : It decreases intracellular dopamine content and protects against L-DOPA-induced cytotoxicity in PC12 cells, suggesting potential in neuroprotection (C. Jin et al., 2007).

Topoisomerase II Inhibition : this compound acts as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication, suggesting its role in cancer therapy (S. Woo et al., 1997).

Pharmacological Diversity : Exhibiting antitumoral, antibacterial, antifungal, and anti-Alzheimer's disease properties, this compound's pharmacological diversity is attributed to its planar structure (L. Hong, 2011).

Cardiovascular Applications : It has shown antiarrhythmic potential, positive inotropy, and can prolong action potential duration in ventricular myocytes, indicating its potential in treating heart conditions (G. Chang et al., 1996).

Neuroexcitatory and Antimicrobial Properties : this compound is mildly toxic to Anopheles gambiae, acting as a neuroexcitatory agent by altering GABA receptor activity (Q. Coquerel et al., 2021). It also exhibits antimicrobial properties, particularly during the early developmental stages of Annona diversifolia (I. Cruz-Chacón et al., 2011).

Muscarinic Receptor Antagonism : It acts as a muscarinic receptor antagonist in various guinea-pig tissues, suggesting potential applications in treating conditions influenced by muscarinic receptors (C. Lin et al., 1994).

Enhanced Cytotoxicity in Metal Complexes : When combined with metal ions, this compound exhibits increased cytotoxicity against human tumor cell lines, implying its potential in cancer therapy (Yancheng Liu et al., 2009).

Cardioprotective Effects : this compound promotes coronary flow recovery and reduces myocardial infarction in ischemia-reperfusion injury, indicating its potential in cardiovascular protection (Wei‐Luen Chang et al., 2004).

Mechanism of Action

Target of Action

Liriodenine, an oxoaporphine alkaloid, has been found to interact with several targets in the body. It has been shown to have antimicrobial, anticancer, and cardiovascular effects, and it has an affinity for some receptors . In the context of cancer, this compound has been found to inhibit topoisomerase II, a necessary enzyme for DNA replication and separation of recent replicas in eukaryotic cells .

Mode of Action

This compound interacts with its targets in a variety of ways. For instance, in cancer cells, it has been proposed to act through topoisomerase II inhibition, cell cycle blocking, and apoptosis induction . In pulmonary adenocarcinoma human cells (A549), this compound has been observed to block the cellular cycle progression in the G2/M phase by the accumulation pathway in the G2 phase of cyclines (B1) and the kinase activity inhibition of the B1/CDK1 complex .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to cause cell death by activation of caspases. In A549 cells treated with this alkaloid, the PARP protein degradation was observed, this protein is a substrate for several caspases, presenting the induction of apoptosis . Furthermore, this compound increases intracellular nitric oxide (ON) levels simultaneously with the blocking of the G1 phase of the cell cycle in Hep G2 cells .

Pharmacokinetics

In silico analysis suggests that this compound displayed improved probable atp-competitive pim1 inhibition when compared to cx-4945, a drug currently in phase i/ii clinical trials against cholangiocarcinoma .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to suppress cell growth and induce apoptosis in human breast cancer MCF-7 cells through inhibition of Bcl-2, cyclin D1, and VEGF expression, and upregulation of p53 expression . Furthermore, it has been observed to significantly decrease cellular viability, induce the apoptotic rate, increase the formation of apoptotic nucleoli, and increase the caspase-3 activity of MCF-7 cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, in tropical deciduous forests (TDFs), plants have developed various strategies to tolerate desiccation during the dry season. One strategy is osmotic adjustment, which includes the accumulation of secondary metabolites. Annona lutescens, a species that inhabits TDFs, increases and accumulates this compound alkaloid in its roots during the dry season . This suggests that environmental stressors such as water stress can modulate the biosynthesis of this compound .

Future Directions

properties

IUPAC Name |

3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMCCPUVOAUBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C4C(=C2)C=CN=C4C(=O)C5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197165 | |

| Record name | Liriodenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

475-75-2 | |

| Record name | Liriodenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liriodenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liriodenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Liriodenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Liriodenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIRIODENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E134R7X4O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Liriodenine exhibits its effects through multiple mechanisms. It has been identified as a topoisomerase I and II inhibitor [, ], interfering with DNA replication and repair processes. [, ]. This inhibition leads to cytotoxic effects in various cancer cell lines, highlighting its potential as an anticancer agent. [, , ] this compound also interacts with voltage-gated sodium (NaV) channels, particularly hNav1.2 and hNav1.6, blocking their activity []. This interaction suggests potential therapeutic applications for neurological and cardiac disorders. Additionally, this compound impacts cell cycle progression by blocking it at the G2/M phase through the accumulation of cyclines and inhibiting B1/CDK1 complex kinase activity []. This cell cycle disruption contributes to its anti-proliferative effects in cancer cells [].

ANone: this compound is an oxoaporphine alkaloid.

- Spectroscopic Data: Structural elucidation typically involves techniques like UV, IR, MS, and 1D & 2D NMR. [, , ]. Characteristic peaks in these spectra aid in confirming its identity. For detailed spectroscopic data, refer to the cited research articles.

A: While this compound is not primarily known for its catalytic properties, research indicates it can inhibit enzymes like topoisomerases [, , ] and acetylcholinesterase []. These inhibitory actions contribute to its anti-cancer and potential anti-Alzheimer’s effects, respectively. [, , , ]

A: Computational methods like molecular docking are employed to predict this compound's binding affinity to target proteins like topoisomerases [, ], PIM1 kinase [], and the epidermal growth factor receptor (EGFR). [] These studies help understand its interactions at a molecular level and provide insights into its mechanism of action.

A: Studies suggest that modifications to the this compound structure, like methylation at specific positions, can alter its activity and potency. [, ] For instance, this compound methiodide demonstrated stronger antifungal activity compared to lysicamine methiodide, highlighting the importance of methylation for its antifungal properties. [] Additionally, the presence of hydroxybenzyl groups in benzylated dihydroflavones, related to this compound, influenced their cytotoxic activity, indicating the significance of specific functional groups for its anticancer potential. []

ANone: Information regarding specific resistance mechanisms to this compound is limited and requires further investigation.

A: While this compound exhibits potent biological activities, its safety profile requires further evaluation. Some studies have reported cytotoxic effects on healthy cells, highlighting the need for careful dosage optimization in future clinical applications. [, ] Long-term toxicity studies are crucial to assess its safety profile comprehensively.

ANone: Specific research on drug delivery and targeting strategies for this compound is currently limited and presents an area for future exploration.

ANone: Analytical techniques used in this compound research include:

- Extraction: Various extraction methods like maceration [, , ], Soxhlet extraction [, ], and liquid-liquid extraction [, , ] are employed to isolate this compound from plant material.

- Chromatography: Techniques such as column chromatography [, , ], thin layer chromatography (TLC) [, , ], and high-performance liquid chromatography (HPLC) [, , , , , ] are used for separation, purification, and quantification of this compound.

- Spectroscopy: Methods like UV-Vis spectrophotometry [, , , ], Infrared (IR) spectroscopy [, , , ], Mass Spectrometry (MS) [, , , ], and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ] are crucial for structural characterization and identification of this compound.

- Biological Assays: In vitro assays, such as MTT assay [], flow cytometry [, , , ], and DNA laddering [], are used to evaluate its cytotoxic effects and mechanisms of action. In vivo studies, typically involving animal models, are employed to assess its efficacy in various disease models [, , , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

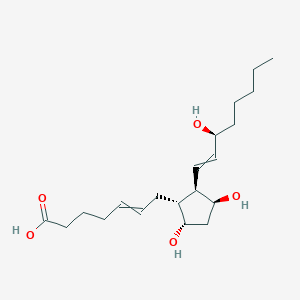

![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)

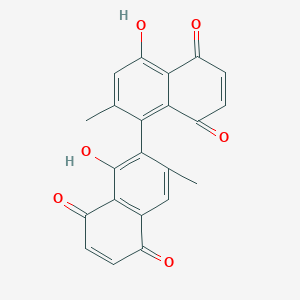

![(13aS)-13,13a-Dihydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-11,1](/img/structure/B31425.png)

![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)